Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 116129-01-2
VCID: VC5045413
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC
Molecular Formula: C12H19NO4
Molecular Weight: 241.287

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

CAS No.: 116129-01-2

Cat. No.: VC5045413

Molecular Formula: C12H19NO4

Molecular Weight: 241.287

* For research use only. Not for human or veterinary use.

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate - 116129-01-2

Specification

CAS No. 116129-01-2
Molecular Formula C12H19NO4
Molecular Weight 241.287
IUPAC Name 2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3
Standard InChI Key VZVOIULUBSWICB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate features a rigid bicyclo[2.1.1]hexane core, where the nitrogen atom occupies the second position of the azabicyclo system. The Boc group (-O(C)(C(C)(C)C)) protects the amine, while the methyl ester (-COOCH₃) enhances solubility and reactivity . The IUPAC name, 2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate, reflects these functional groups. Key structural identifiers include:

PropertyValueSource
SMILESCC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC
InChIKeyVZVOIULUBSWICB-UHFFFAOYSA-N
Density1.2 ± 0.1 g/cm³
Boiling Point298.6 ± 23.0 °C
Flash Point134.4 ± 22.6 °C

The compound’s bicyclic architecture imposes steric constraints that influence its conformational flexibility and interaction with biological targets .

Solubility and Stability

While solubility data remain unreported, the presence of the polar Boc and ester groups suggests moderate solubility in organic solvents like dichloromethane and ethyl acetate. The Boc group enhances stability during synthetic manipulations, preventing undesired side reactions at the amine site .

Synthesis and Synthetic Applications

Synthetic Pathways

The synthesis of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate typically involves multi-step sequences starting from simpler bicyclic precursors. A representative route includes:

  • Amine Protection: Reaction of 2-azabicyclo[2.1.1]hexane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group.

  • Esterification: Subsequent treatment with methyl chloroformate in the presence of a base to install the methyl ester.

  • Purification: Chromatographic isolation yields the final product with >95% purity .

Alternative methods utilize ring-closing metathesis or photochemical cyclization to construct the bicyclic core .

Role in Medicinal Chemistry

This compound serves as a key intermediate in designing:

  • Covalent Kinase Inhibitors: Derivatives have been explored for targeting HER2WT and HER2YVMA mutants, showing sub-micromolar IC₅₀ values in cellular assays .

  • Neuroactive Agents: The azabicyclo scaffold mimics tropane alkaloids, enabling modulation of neurotransmitter receptors.

  • Antimicrobials: Functionalization at the ester or Boc group introduces antibacterial and antifungal activities .

Biological Activities and Pharmacological Research

Kinase Inhibition Profiling

Recent studies highlight its derivatives’ selectivity against HER2 and EGFR kinases. For example, compound S11 (derived from this scaffold) exhibited:

  • HER2YVMA Inhibition: IC₅₀ = 8.5 ± 0.6 nM .

  • EGFR Selectivity: >100-fold selectivity over EGFR in NIH-3T3 cells .

Mechanistic Insights

The bicyclic framework enhances target engagement through:

  • Covalent Binding: Reactive groups (e.g., acrylamides) form irreversible bonds with cysteine residues in kinase domains .

  • Conformational Restriction: Preorganizes the molecule for optimal interactions with hydrophobic kinase pockets .

Recent Advances and Future Directions

HER2-Targeted Therapeutics

Pfizer’s Boulder Research Unit recently leveraged this scaffold to develop PF-07220060, a covalent HER2 inhibitor entering Phase I trials for breast cancer . Key advantages include:

  • Resistance Mitigation: Overcomes trastuzumab resistance in HER2YVMA mutants .

  • Oral Bioavailability: Structural modifications improve pharmacokinetic profiles .

Computational Design

Machine learning models predict novel derivatives with enhanced blood-brain barrier permeability, expanding applications to neurological diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator